molecular formula C19H21N5O3 B5553325 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B5553325
M. Wt: 367.4 g/mol
InChI Key: SKJPKWUGBPANOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure involves multiple steps, including cyclization reactions and the use of phosphorous oxychloride at elevated temperatures. For instance, a series of novel oxadiazoles was synthesized by cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorous oxychloride at 120 degrees Celsius (Rai et al., 2009). These methods highlight the intricate processes involved in creating compounds with specific structural features.

Molecular Structure Analysis

Crystal structure studies, including Hirshfeld surface analysis and density functional theory (DFT) calculations, play a crucial role in understanding the molecular structure of such compounds. For example, the structure of novel piperazine derivatives was confirmed through single crystal X-ray diffraction studies, providing insights into the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, with examples including the synthesis of radiolabeled compounds for potential imaging applications. Kumar et al. (2004) described the synthesis of a potential imaging agent for CB(1) receptors using PET, demonstrating the compound's selective labeling properties in human brain sections (Kumar et al., 2004).

Physical Properties Analysis

The physical properties, such as crystallization patterns and molecular conformations, are essential for understanding the behavior of these compounds. For instance, the dichloridobis compound exhibits a distorted Cl2N2 square-planar geometry, with its crystal packing influenced by weak C—H⋯Cl hydrogen bonds (Kritchenkov et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined through various analyses, such as natural bond orbital analysis (NBO), hyper conjugative interactions, and thermodynamic parameters. For example, Halim and Ibrahim (2022) discussed the synthesis and chemical calculations of a novel compound, highlighting its high reactivity and stability compared to other structures (Halim & Ibrahim, 2022).

Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

The research led by Möller et al. (2017) explored the development of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. This structural modification in compounds, like the 2-methoxyphenylpiperazine derivative, demonstrated a preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors. The study showcased the potential of these compounds to act as novel therapeutics, especially for psychiatric disorders such as schizophrenia, by favoring G protein-coupled pathways (Möller et al., 2017).

PET Imaging Ligand for CB1 Receptors

Kumar et al. (2004) synthesized and evaluated a potential PET imaging agent for CB1 receptors. The compound, an analog of the core structure , was designed to selectively label CB1 receptors in human brain samples, demonstrating its utility in studying the distribution and density of CB1 receptors in various neurological conditions (Kumar et al., 2004).

Antibacterial Activity of Oxadiazole Derivatives

Rai et al. (2009) synthesized a series of novel oxadiazole derivatives, including those structurally related to the compound , to evaluate their antibacterial activities. The study identified specific derivatives exhibiting significant activity against various bacterial strains, suggesting the potential of these compounds in developing new antibacterial agents (Rai et al., 2009).

Structural and Computational Analysis

Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, including those with the oxadiazole moiety. The research provided insights into the molecular interactions, stability, and potential reactivity sites of these compounds, supporting their further optimization and application in medicinal chemistry (Kumara et al., 2017).

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-21-18(27-22-13)16-8-5-6-10-23(16)19(25)14-11-20-24(12-14)15-7-3-4-9-17(15)26-2/h3-4,7,9,11-12,16H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJPKWUGBPANOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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